5-Bromo-2-(bromomethyl)-1,3-benzothiazole

Vue d'ensemble

Description

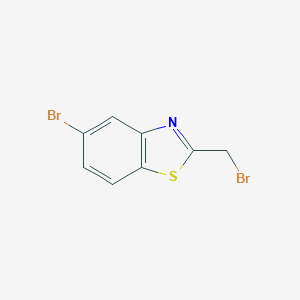

5-Bromo-2-(bromomethyl)-1,3-benzothiazole is an organic compound that belongs to the benzothiazole family. This compound is characterized by the presence of a bromine atom at the 5th position and a bromomethyl group at the 2nd position on the benzothiazole ring. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry and material science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(bromomethyl)-1,3-benzothiazole typically involves the bromination of 2-methylbenzothiazole. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction conditions usually involve maintaining the temperature at room temperature to slightly elevated temperatures to ensure the selective bromination at the desired positions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled addition of brominating agents to ensure high yield and purity. The reaction mixture is then subjected to purification processes such as recrystallization or column chromatography to obtain the final product with high purity .

Analyse Des Réactions Chimiques

Types of Reactions

5-Bromo-2-(bromomethyl)-1,3-benzothiazole undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxides. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in anhydrous solvents

Major Products Formed

Substitution Reactions: Products include azides, thiols, and ethers.

Oxidation Reactions: Products include sulfoxides and sulfones.

Reduction Reactions: Products include hydrogenated benzothiazoles.

Applications De Recherche Scientifique

5-Bromo-2-(bromomethyl)-1,3-benzothiazole has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.

Industry: The compound is used in the synthesis of dyes, pigments, and other materials with specific electronic properties

Mécanisme D'action

The mechanism of action of 5-Bromo-2-(bromomethyl)-1,3-benzothiazole involves its interaction with biological macromolecules. The bromine atoms can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. The compound can also intercalate into DNA, disrupting its function and leading to cell death. The molecular targets include enzymes involved in cell signaling pathways and DNA replication .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 5-Bromo-2-(bromomethyl)benzonitrile

- 5-Bromo-2-(bromomethyl)benzoic acid

- 5-Bromo-2-(bromomethyl)benzamide

Uniqueness

5-Bromo-2-(bromomethyl)-1,3-benzothiazole is unique due to its benzothiazole core, which imparts specific electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its benzonitrile, benzoic acid, and benzamide analogs. Additionally, the presence of both bromine and bromomethyl groups allows for diverse functionalization, making it a versatile intermediate in organic synthesis .

Activité Biologique

5-Bromo-2-(bromomethyl)-1,3-benzothiazole is a synthetic compound belonging to the benzothiazole class, characterized by its unique bicyclic structure that includes both benzene and thiazole rings. The presence of bromine atoms at the 5-position and a bromomethyl group at the 2-position significantly enhances its reactivity, making it a subject of interest in medicinal chemistry and biological studies.

The compound’s structure can be represented as follows:

- Chemical Formula : C₇H₅Br₂N₃S

- Molecular Weight : 292.00 g/mol

The bromine substituents contribute to its electrophilic nature, allowing it to interact with various biological molecules such as proteins and nucleic acids, which is crucial for its potential therapeutic applications.

This compound exhibits its biological activity primarily through its reactivity with thiols and nucleophiles, leading to the formation of thioether derivatives. This reactivity suggests potential pathways for therapeutic effects, including:

- Interaction with DNA/RNA : Preliminary studies indicate that compounds with similar structures can interact with genetic material, potentially leading to mutagenic effects or therapeutic applications in cancer treatment.

- Formation of Reactive Intermediates : The compound can generate intermediates such as seleniranium cations, which may lead to complex rearrangements and the formation of various heterocycles that could exhibit distinct biological activities.

Biological Activities

Research has highlighted several biological activities associated with this compound:

Study on Cancer Cell Lines

A study focused on synthesizing novel benzothiazole derivatives, including those similar to this compound, evaluated their effects on various cancer cell lines. The findings indicated that specific modifications to the benzothiazole nucleus could enhance anticancer activity through mechanisms involving apoptosis induction and cell cycle arrest .

Interaction with Biological Molecules

Research into the interaction of benzothiazoles with thiols has shown that these compounds can form stable thioether bonds, which may play a role in modulating cellular pathways involved in disease processes. This mechanism is particularly relevant for developing therapeutic agents targeting specific diseases.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is insightful:

| Compound Name | Similarity Index | Unique Features |

|---|---|---|

| 6-Bromo-2-methylbenzothiazole | 0.89 | Contains a methyl group instead of a bromomethyl group |

| 4-Bromo-2-methylbenzo[d]thiazole | 0.83 | Bromine at the 4-position alters reactivity |

| 2-Aminobenzothiazole | 0.81 | Contains an amino group which may enhance solubility |

| 7-Bromo-1,3-benzothiazole | 0.80 | Different positioning of bromine affects properties |

This table illustrates how variations in substituents can significantly influence the biological activity and chemical reactivity of benzothiazoles.

Propriétés

IUPAC Name |

5-bromo-2-(bromomethyl)-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br2NS/c9-4-8-11-6-3-5(10)1-2-7(6)12-8/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEMIBNMZWVIQHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)N=C(S2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80560591 | |

| Record name | 5-Bromo-2-(bromomethyl)-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80560591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110704-13-7 | |

| Record name | 5-Bromo-2-(bromomethyl)-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80560591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.